![molecular formula C24H26FN5OS B2846384 1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine CAS No. 1251615-35-6](/img/structure/B2846384.png)
1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyridinyl group, a triazolyl group, a carbonyl group, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl and pyridinyl groups might be introduced through palladium-catalyzed cross-coupling reactions, while the triazolyl group could be formed through a copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and pyridinyl groups are aromatic and planar, while the piperazine ring is saturated and non-planar. The triazolyl group is also aromatic and planar, and the carbonyl group is polar .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The carbonyl group could potentially form hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Molecular Docking
- Compounds similar to 1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine have been synthesized and studied for their potential in molecular docking, showing moderate to good binding energies on target proteins. These compounds, including related pyridine derivatives, demonstrated antimicrobial and antioxidant activities (Flefel et al., 2018).
Structural Characterization and Pharmacological Potential
- Structural studies of analogs of the compound have been conducted, which has led to insights into their potential analgesic and pharmacological properties. This includes understanding the molecular packing and interactions within crystals, which is crucial for predicting and enhancing drug efficacy (Karczmarzyk & Malinka, 2008).
Bioactivity and Selectivity Studies
- Research on related arylpiperazines has focused on identifying selective antagonists for specific receptors, providing insights into the design of drugs with targeted bioactivity. These studies have led to the development of compounds with high affinity and selectivity for certain receptors, underscoring the potential of these types of molecules in therapeutic applications (Elworthy et al., 1997).
Pharmacological Properties and Binding Studies
- Extensive pharmacological testing and binding studies have been conducted on compounds with structural similarities, revealing significant antiarrhythmic and antihypertensive activities. These studies are essential for understanding the potential therapeutic uses of such compounds (Malawska et al., 2002).
Antimicrobial Activity
- Novel synthetic pathways have been explored for compounds structurally related to this compound, leading to the development of derivatives with promising antimicrobial properties. These findings highlight the potential for such compounds in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Synthesis and Biological Evaluation
- The synthesis of compounds with structural similarities to the subject molecule has led to the identification of derivatives with anticancer and anti-5-lipoxygenase activities, offering a pathway for the development of new therapeutic agents (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-17-6-5-7-18(2)24(17)28-22(31)15-32-23-14-21(26-16-27-23)30-12-10-29(11-13-30)20-9-4-3-8-19(20)25/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLNMMXEVAYIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

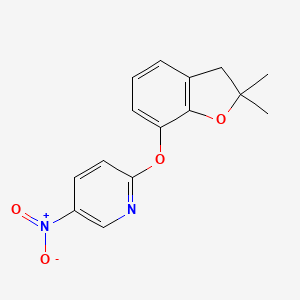
![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)

![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)

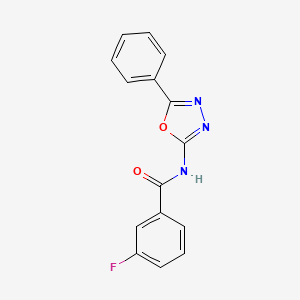
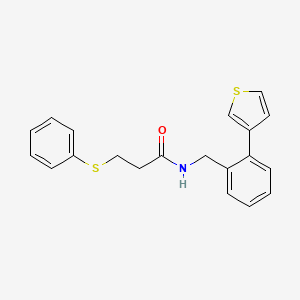
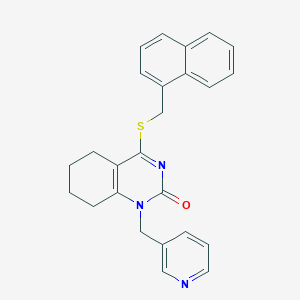
![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)
![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)
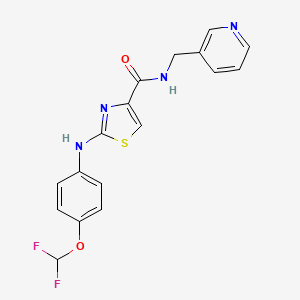
![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)